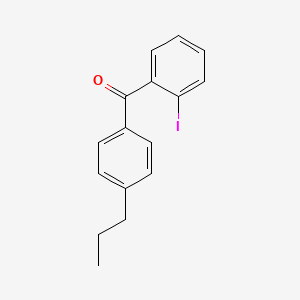

2-Iodo-4'-n-propylbenzophenone

Descripción

Contextualization within Halogenated Benzophenone (B1666685) Frameworks

Halogenated benzophenones are a subclass of benzophenone derivatives where one or more hydrogen atoms on the aromatic rings are replaced by halogen atoms. The introduction of a halogen, such as iodine in the case of 2-Iodo-4'-n-propylbenzophenone, significantly influences the electronic and steric properties of the molecule. The iodine atom, being the largest and least electronegative of the common halogens, can introduce unique reactivity patterns.

The presence of the iodine atom can serve as a handle for further functionalization through various cross-coupling reactions, a cornerstone of modern synthetic chemistry. Furthermore, the "heavy atom effect" of iodine can influence the photophysical properties of the molecule, potentially enhancing intersystem crossing from the singlet excited state to the triplet state. This property is of particular interest in photochemistry and the design of photoinitiators. nih.govbldpharm.com Halogenated organic molecules are widely utilized to refine the properties of lead drug candidates. sigmaaldrich.com

Significance of Substituted Benzophenones in Synthetic Design

Substituted benzophenones are versatile building blocks in organic synthesis. google.com Their general structure allows for a wide range of derivatives with tailored properties. The benzophenone core itself is a well-known photosensitizer and is found in various commercial applications. nih.govnih.gov The substituents on the phenyl rings dictate the molecule's reactivity, solubility, and biological activity.

The synthesis of substituted benzophenones is often achieved through methods like the Friedel-Crafts acylation, where an appropriately substituted benzoyl chloride reacts with a substituted benzene (B151609) derivative. researchgate.netlumenlearning.combeilstein-journals.orgnih.gov The resulting diaryl ketones are crucial intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics. google.comresearchgate.netchemicalbook.comchemicalbook.com For instance, certain substituted benzophenones are precursors to complex heterocyclic systems and have been investigated for their potential as anti-inflammatory agents. organic-chemistry.org The strategic placement of substituents is key to directing subsequent reactions and achieving the desired final product. The synthesis of highly substituted benzophenones can, however, present significant challenges due to steric hindrance and the interplay of various functional groups. researchgate.net

Overview of Research Trajectories for this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its structural features suggest several potential research avenues.

One major trajectory lies in its use as a synthetic intermediate . The presence of the reactive carbon-iodine bond makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of diverse functional groups at the 2-position, leading to the construction of complex, sterically hindered molecules that might be difficult to access through other synthetic routes.

Another area of interest is its potential application in photochemistry . Benzophenone and its derivatives are well-known photoinitiators for radical polymerization. nih.govgoogle.comnih.gov The iodine atom in this compound could modulate its photochemical properties, potentially leading to more efficient or specialized photoinitiating systems. Research in this area would involve studying its absorption spectrum, excited state lifetimes, and efficiency in initiating polymerization reactions upon UV irradiation. nih.gov

Finally, given that many substituted benzophenones exhibit biological activity, this compound and its derivatives could be explored in the field of medicinal chemistry . The lipophilic n-propyl group and the reactive iodo-substituent offer possibilities for designing molecules that could interact with biological targets. The benzophenone scaffold itself is present in a number of bioactive natural products and synthetic drugs. google.com

Structure

3D Structure

Propiedades

IUPAC Name |

(2-iodophenyl)-(4-propylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IO/c1-2-5-12-8-10-13(11-9-12)16(18)14-6-3-4-7-15(14)17/h3-4,6-11H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRQGUDTEDEZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641773 | |

| Record name | (2-Iodophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64358-26-5 | |

| Record name | (2-Iodophenyl)(4-propylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Iodo 4 N Propylbenzophenone

Direct Construction of the 2-Iodo-4'-n-propylbenzophenone Core

The direct construction of the benzophenone (B1666685) core is most effectively achieved through electrophilic aromatic substitution, with the Friedel-Crafts acylation being a primary and highly efficient method. ijpcbs.com

The Friedel-Crafts acylation is a fundamental reaction for forming carbon-carbon bonds to an aromatic ring. It involves the acylation of an aromatic compound, in this case, n-propylbenzene, with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). study.comnih.gov

This method offers significant advantages over Friedel-Crafts alkylation. The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to a single, well-defined product. libretexts.org Furthermore, the product, an aryl ketone, is less reactive than the starting aromatic substrate due to the electron-withdrawing nature of the carbonyl group, which prevents further reactions (polyacylation). libretexts.orgquora.com

The synthesis of this compound is efficiently carried out by the Friedel-Crafts acylation of n-propylbenzene with a 2-iodobenzoyl halide, typically 2-iodobenzoyl chloride.

The reaction mechanism proceeds as follows:

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates with the chlorine atom of 2-iodobenzoyl chloride, facilitating the departure of the chloride to form a highly electrophilic acylium ion. study.com

Electrophilic Aromatic Substitution: The electron-rich π-system of the n-propylbenzene ring attacks the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. study.com

Deprotonation and Aromatization: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. study.com

The n-propyl group is an ortho, para-directing activator. Therefore, the incoming 2-iodobenzoyl group will be directed to the positions ortho and para to the n-propyl group. Due to steric hindrance from the bulky n-propyl group, the acylation occurs predominantly at the less hindered para position, yielding this compound as the major product.

Table 2: Illustrative Conditions for Friedel-Crafts Acylation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Major Product |

| n-Propylbenzene | 2-Iodobenzoyl chloride | AlCl₃ | Dichloromethane (CH₂Cl₂) | 0 to room temp | This compound |

Friedel-Crafts Acylation Approaches

Acylation of 2-Iodobenzene with 4-n-Propylbenzoyl Halides

A classic and direct method for assembling the benzophenone skeleton is the Friedel-Crafts acylation. vedantu.combyjus.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

To synthesize this compound via this route, 2-iodobenzene is treated with 4-n-propylbenzoyl chloride. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts. The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which then abstracts the chloride to form a highly electrophilic acylium ion. byjus.comsigmaaldrich.com This acylium ion is then attacked by the π-electrons of the 2-iodobenzene ring. The iodine substituent on the benzene (B151609) ring is a deactivating, ortho-, para-director. Therefore, the acylation is expected to yield a mixture of isomers, with the primary products being this compound (ortho attack) and 4-iodo-4'-n-propylbenzophenone (para attack). Subsequent purification is necessary to isolate the desired 2-iodo isomer.

Reaction Scheme:

Reactants: 2-Iodobenzene, 4-n-Propylbenzoyl chloride

Catalyst: Aluminum chloride (AlCl₃)

Product: this compound (plus isomeric byproducts)

The general mechanism involves three main steps:

Formation of the electrophilic acylium ion from the reaction between 4-n-propylbenzoyl chloride and AlCl₃. vedantu.com

Electrophilic attack of the acylium ion on the 2-iodobenzene ring, forming a resonance-stabilized cationic intermediate (sigma complex).

Deprotonation of the intermediate to restore aromaticity and regeneration of the AlCl₃ catalyst, yielding the final ketone product. byjus.com

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |

| 2-Iodobenzene | 4-n-Propylbenzoyl chloride | AlCl₃ | 4-n-Propylbenzoyl acylium ion | This compound |

Metal-Catalyzed Aryl Coupling Reactions for Benzophenone Assembly

Modern synthetic chemistry offers powerful alternatives to classical methods, often with higher selectivity and functional group tolerance. Metal-catalyzed cross-coupling reactions, particularly those involving palladium or nickel, provide versatile pathways to benzophenones.

One such approach is carbonylative cross-coupling, where carbon monoxide (CO) is inserted between two coupling partners. For the synthesis of this compound, this could involve the palladium-catalyzed coupling of 2-iodoiodobenzene with an organometallic reagent derived from 4-n-propylbenzene in the presence of CO.

A more recent and often more practical variation is the decarbonylative coupling of an aroyl chloride with an organometallic partner or the direct coupling of an aryl halide with an aroyl chloride. For instance, palladium-catalyzed Suzuki-Miyaura or Stille couplings can be adapted for this purpose. In a relevant transformation, an aroyl chloride can couple with an arylboronic acid (Suzuki-type) or an organostannane (Stille-type) to form a diaryl ketone. nih.gov

A plausible route would be the palladium-catalyzed reaction of 2-iodobenzoyl chloride with 4-n-propylphenylboronic acid. The catalytic cycle typically involves:

Oxidative addition of the aroyl chloride to a Pd(0) complex.

Transmetalation of the aryl group from the boronic acid to the palladium center.

Reductive elimination to form the benzophenone product and regenerate the Pd(0) catalyst.

Alternatively, nickel-catalyzed carbonylative coupling reactions using molybdenum hexacarbonyl as a solid CO source offer a gas-free method to synthesize benzophenones from aryl iodides. nih.govacs.org This method could couple two molecules of an aryl iodide or an aryl iodide with another aryl partner under a CO atmosphere generated in situ.

| Catalyst System | Reactant 1 | Reactant 2 | Coupling Type | Key Feature |

| Pd(OAc)₂, Ligand | 2-Iodobenzoyl chloride | 4-n-Propylphenylboronic acid | Suzuki-Miyaura | Forms ketone from aroyl chloride |

| Ni Catalyst, Mo(CO)₆ | 2-Iodobenzene | 4-n-Propylbenzene derivative | Carbonylative | CO-gas-free conditions |

| [Pd(η³-t-Bu-ind)Cl]₂ | Benzoyl chloride | 4-Propylphenylboronic acid | Decarbonylative Suzuki | Decarbonylation is suppressed to favor ketone |

Synthesis via Functional Group Interconversions on Precursors

This strategy involves starting with a molecule that already contains the benzophenone core and then introducing the required iodo and n-propyl groups through selective chemical transformations.

Regioselective Iodination of Pre-formed Benzophenone Scaffolds

Starting with 4'-n-propylbenzophenone, the challenge lies in selectively introducing an iodine atom at the C2 position of the unsubstituted phenyl ring.

Direct electrophilic iodination of benzophenone is challenging due to the deactivating nature of the carbonyl group. The carbonyl group is a meta-director, meaning it withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the C3 (meta) position. libretexts.orgyoutube.com Therefore, forcing an iodine atom into the C2 (ortho) position requires specific conditions or reagents.

Standard iodinating agents like molecular iodine (I₂) are generally not reactive enough. More potent electrophilic iodine sources, such as those generated from I₂ with strong oxidizing agents (e.g., nitric acid, peroxodisulfate) or pre-formed reagents like N-Iodosuccinimide (NIS), are required. organic-chemistry.org Even with these reagents, achieving high ortho-selectivity over meta- and para-iodination can be difficult without a directing group effect. The reaction often requires harsh conditions and may result in a mixture of isomers. In some cases, hypervalent iodine reagents can be used to achieve specific iodination patterns. beilstein-journals.org

A more advanced and highly regioselective method is palladium-catalyzed ortho-C-H iodination. nih.gov This approach utilizes a directing group to position the palladium catalyst near the target C-H bond. In the case of aromatic ketones, the carbonyl oxygen can act as a weak Lewis basic directing group, forming a palladacycle intermediate that facilitates the selective functionalization of the ortho C-H bond. utexas.edurhhz.net

The reaction typically employs a Pd(II) catalyst, such as Pd(OAc)₂, an iodine source like molecular iodine (I₂) or N-Iodosuccinimide (NIS), and often an oxidant to regenerate the active catalyst. nih.govresearchgate.net The inherent chelation control allows for high regioselectivity, making it a superior method for synthesizing ortho-iodinated benzophenones compared to classical electrophilic substitution. Research has shown that various aromatic ketones can undergo efficient ortho-halogenation using this strategy. rhhz.netresearchgate.net

| Method | Reagent/Catalyst | Directing Influence | Selectivity | Conditions |

| Electrophilic Iodination | I₂ / Oxidant or NIS | Carbonyl (meta-directing) | Low ortho-selectivity | Often harsh |

| Pd-Catalyzed C-H Iodination | Pd(OAc)₂ / I₂ or NIS | Carbonyl (ortho-directing) | High ortho-selectivity | Mild to moderate |

Introduction of the n-Propyl Moiety onto Iodobenzophenone Precursors

This synthetic route begins with a pre-iodinated benzophenone, such as 2-iodo-4'-bromobenzophenone or 2-iodo-4'-chlorobenzophenone, and then introduces the n-propyl group in a subsequent step. This is a powerful strategy, as metal-catalyzed cross-coupling reactions are well-suited for creating carbon-carbon bonds.

The Negishi coupling is a particularly effective method for this transformation. wikipedia.org It involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org To synthesize this compound, one would first prepare n-propylzinc chloride (or bromide) by reacting n-propylmagnesium bromide with zinc chloride. This organozinc reagent is then coupled with 2-iodo-4'-bromobenzophenone in the presence of a palladium catalyst, such as one derived from a palladium precursor and a suitable phosphine ligand. The Negishi coupling is known for its high functional group tolerance and its effectiveness in coupling sp³-hybridized alkyl groups with sp²-hybridized aryl halides. mit.eduacs.org

Similarly, the Suzuki coupling, which uses an organoboron reagent, could be employed. The reaction of 2-iodo-4'-bromobenzophenone with n-propylboronic acid or its esters in the presence of a palladium catalyst and a base would yield the desired product.

These cross-coupling methods offer a highly modular and efficient approach, allowing for the late-stage introduction of the alkyl group onto a complex, pre-functionalized scaffold.

Emerging Synthetic Protocols in this compound Synthesis

The synthesis of complex molecules such as this compound is increasingly benefiting from advanced methodologies that offer greater efficiency, safety, and control over traditional batch processing. Emerging protocols, particularly in the realm of continuous flow chemistry and specialized organometallic transformations, are paving the way for more streamlined and scalable production. These techniques are especially pertinent for managing reactive intermediates, which are often central to the construction of substituted benzophenones.

Continuous Flow Synthesis Techniques for Organometallic Intermediates

Continuous flow chemistry has emerged as a revolutionary approach in modern organic synthesis, offering significant advantages over conventional batch methods, especially for reactions involving highly reactive and unstable organometallic intermediates. uniba.ituniba.it This technology utilizes microreactors or tube reactors where reactants are continuously pumped and mixed, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. flinders.edu.au The high surface-area-to-volume ratio in these reactors facilitates superior heat transfer, mitigating risks associated with highly exothermic reactions common in organometallic chemistry. mdpi.comscitube.io

In the context of this compound synthesis, a key step often involves the formation of an organometallic reagent—such as a Grignard or organolithium species—derived from either an iodinated benzene ring or a 4-n-propylphenyl halide. These intermediates are notoriously sensitive to temperature and moisture. uniba.it Continuous flow techniques enable the "on-demand" generation of these species, which can be immediately consumed in a subsequent reaction stream, minimizing decomposition and improving safety by limiting the volume of hazardous material present at any given time. uni-muenchen.denih.gov

A hypothetical multi-step continuous flow setup for synthesizing the target compound could involve the following sequence:

Formation of Organometallic Reagent: A solution of an aryl halide (e.g., 1-bromo-4-n-propylbenzene) is continuously fed into a reactor coil where it mixes with a stream of magnesium or an organolithium reagent to form the corresponding Grignard or aryllithium intermediate.

Acylation Reaction: The stream containing the freshly generated organometallic intermediate is then merged with a solution of an acylating agent (e.g., 2-iodobenzoyl chloride) in a second reactor.

Quenching and Work-up: The reaction mixture flows into a final module for in-line quenching and initial purification, potentially leading to a more direct and automated synthesis pathway. flinders.edu.au

This methodology not only enhances safety and control but also allows for rapid reaction optimization and easier scalability compared to traditional batch processes. scitube.io

Table 1: Representative Parameters for Continuous Flow Synthesis of Ketones via Organometallic Intermediates

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Reactor Type | Perfluoroalkoxyalkane (PFA) Tubing Coil mdpi.com | Chemically inert, allows for visual inspection. |

| Temperature | 0 - 25 °C | Precise thermal control for generating unstable organometallic intermediates. uni-muenchen.de |

| Residence Time | < 5 minutes mdpi.com | Minimizes decomposition of intermediates and formation of byproducts. |

| Flow Rate | 0.1 - 10 mL/min | Controls residence time and production throughput. |

| Quenching | In-line with acidic solution | Neutralizes the reaction and facilitates product isolation. nih.gov |

| Yield | Often >80% mdpi.com | Improved yields due to enhanced control and reduced side reactions. |

Halogen-Lithium Exchange for Organolithium Precursors

Halogen-lithium exchange is a fundamental and powerful transformation in organometallic chemistry used to prepare organolithium reagents, which are potent nucleophiles in carbon-carbon bond-forming reactions. wikipedia.orgwikipedia.org The reaction involves the exchange of a halogen atom on an organic halide with a lithium atom from an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi). wikipedia.org

This exchange is a kinetically controlled process, and its rate is highly dependent on the halogen, following the general trend: I > Br > Cl. wikipedia.orgscribd.com This selectivity is particularly useful for synthesizing complex molecules with multiple halogen substituents. The reaction is typically very fast, even at cryogenic temperatures (e.g., -78 °C to -100 °C), which helps to suppress side reactions. orgsyn.orgharvard.edu

In the synthesis of this compound, a plausible strategy involves the generation of an aryllithium precursor via halogen-lithium exchange. For instance, 4-n-propylphenyllithium can be prepared by treating 1-bromo-4-n-propylbenzene with an alkyllithium reagent. The resulting organolithium species is a powerful nucleophile that can then be reacted with a suitable 2-iodinated electrophile to construct the benzophenone core.

Two potential electrophilic partners for the 4-n-propylphenyllithium reagent are:

2-Iodobenzoyl chloride: Direct acylation to form the ketone.

2-Iodobenzonitrile: Reaction with the organolithium reagent followed by acidic hydrolysis of the resulting imine intermediate to yield the final ketone.

The halogen-lithium exchange proceeds through the formation of an intermediate "ate complex," where the halogen coordinates to the lithium atom of the organolithium reagent before the exchange occurs. scribd.com The use of two equivalents of the alkyllithium reagent can sometimes be advantageous; the first equivalent performs the exchange, and the second reacts with the alkyl halide byproduct, preventing it from interfering with the desired reaction pathway. orgsyn.org

Table 2: Typical Conditions for Synthesis of Aryl Ketones via Halogen-Lithium Exchange

| Step | Reagent/Parameter | Condition | Purpose |

|---|---|---|---|

| 1. Exchange Reaction | Aryl Bromide or Iodide | Substrate | Source of the aryl group. |

| n-BuLi or t-BuLi (1.1 - 2.2 eq.) orgsyn.orgharvard.edu | Reagent | Effects the halogen-lithium exchange. | |

| Anhydrous THF or Diethyl Ether orgsyn.orgharvard.edu | Solvent | Solubilizes reagents and intermediates. | |

| -78 °C to -100 °C orgsyn.orgharvard.edu | Temperature | Ensures reaction control and minimizes side reactions. | |

| 2. Acylation | Acyl Chloride or Nitrile | Electrophile | Provides the carbonyl group and second aryl ring. |

| -78 °C to 0 °C | Temperature | Controlled addition of the electrophile. |

| 3. Work-up | Saturated NH₄Cl or dilute HCl | Quenching Agent | Hydrolyzes intermediates and neutralizes the reaction mixture. |

This method provides a reliable and versatile route to the organolithium precursors necessary for the synthesis of specifically substituted benzophenones like this compound.

Chemical Transformations and Reactive Pathways of 2 Iodo 4 N Propylbenzophenone

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in 2-Iodo-4'-n-propylbenzophenone is the primary site of its chemical reactivity, enabling a diverse range of synthetic transformations.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, and the aryl iodide in this compound makes it an excellent substrate for these processes. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between sp2-hybridized carbon atoms. In this reaction, this compound would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. fujifilm.com The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups. fujifilm.comfrontiersin.org The reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl. frontiersin.org

The general scheme involves the oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to form the biaryl product. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

| Parameter | Condition | Reference |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Na₂PdCl₄/sSPhos | frontiersin.org |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃, Et₃N | fujifilm.com |

| Solvent | Aqueous/organic biphasic systems (e.g., Toluene/Water, Dioxane/Water), Acetonitrile/Water | fujifilm.comfrontiersin.org |

| Temperature | Room temperature to reflux | frontiersin.org |

This table presents generalized conditions for the Suzuki-Miyaura coupling of aryl iodides and is applicable to this compound.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. libretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net The aryl iodide of this compound makes it a highly suitable substrate for this transformation. researchgate.net Copper-free Sonogashira protocols have also been developed. pitt.edu

The reaction proceeds via a catalytic cycle where the palladium catalyst facilitates the coupling, and the copper co-catalyst promotes the formation of a copper acetylide intermediate. pitt.edu This methodology is instrumental in synthesizing conjugated enynes and molecules for materials science. libretexts.org

Table 2: Typical Reaction Parameters for Sonogashira Coupling of Aryl Iodides

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | organic-chemistry.orgpitt.edu |

| Co-catalyst | CuI | organic-chemistry.org |

| Base | Et₃N, Piperidine, Pyrrolidine | libretexts.org |

| Solvent | THF, DMF, Acetonitrile | researchgate.net |

| Temperature | Room temperature to 100 °C | pitt.edu |

This table presents generalized conditions for the Sonogashira coupling of aryl iodides, which are applicable to this compound.

Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org this compound can serve as the aryl halide partner in this palladium-catalyzed reaction. The reaction typically requires a base to neutralize the hydrogen halide formed during the catalytic cycle. organic-chemistry.org A key advantage of the Heck reaction is its excellent trans selectivity in the resulting alkene product. organic-chemistry.org While aryl iodides are highly reactive, the reaction can be performed with various alkenes, including acrylates, styrenes, and other vinyl compounds. rsc.orgnih.gov

Stille Coupling: The Stille reaction couples an aryl halide with an organostannane reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org The aryl iodide of this compound would readily undergo oxidative addition to the palladium(0) catalyst, a key step in the Stille coupling mechanism. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups, although a significant drawback is the toxicity of the organotin compounds used. organic-chemistry.org The transfer of groups from the organostannane is selective, with alkynyl, vinyl, and aryl groups transferring preferentially. wikipedia.org

The aryl iodide functionality in 2-iodobenzophenone (B1349951) derivatives can facilitate intramolecular cyclization reactions to form polycyclic aromatic systems. A notable example is the copper(I)-catalyzed intramolecular cyclization of substituted 2-iodobenzophenones to produce fluoren-9-ones. researchgate.netdocumentsdelivered.com This transformation provides a direct route to a core structure found in many biologically active compounds and functional materials.

Research has demonstrated that these cyclizations can be performed under both thermal and microwave conditions, with microwave irradiation significantly reducing reaction times and often improving yields. researchgate.net The reaction typically employs a copper(I) catalyst, such as copper(I) iodide, and a base in a suitable solvent.

Another approach involves palladium-catalyzed intramolecular cyclization of modified 2-iodobenzamides, leading to the synthesis of functionalized isoindolinones. organic-chemistry.org

The carbon-iodine bond in this compound can undergo metal-halogen exchange, most commonly with organolithium reagents like n-butyllithium or tert-butyllithium. wikipedia.org This reaction is typically very fast, especially with aryl iodides, and results in the formation of a new organolithium species, (2-lithio-phenyl)(4-propylphenyl)methanone, and iodoalkane. wikipedia.orgprinceton.edu The rate of exchange follows the trend I > Br > Cl. princeton.edu

The resulting aryllithium intermediate is a potent nucleophile and can be trapped by a wide variety of electrophiles. This two-step sequence allows for the introduction of a diverse array of functional groups at the 2-position of the benzophenone (B1666685) core.

Possible electrophiles for quenching include:

Aldehydes and ketones to form alcohols.

Carbon dioxide to yield a carboxylic acid.

Isocyanates to produce amides.

Disulfides to generate thioethers.

This method provides a powerful, non-palladium-catalyzed route to functionalize the aromatic ring. nih.govrsc.org

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Ketone Carbonyl Functionality

The carbonyl group (C=O) is a dominant feature of this compound's reactivity, characterized by the polarization of the carbon-oxygen double bond. The carbon atom is electrophilic, making it a prime target for nucleophiles.

Nucleophilic Addition Reactions to the Carbonyl

The ketone functionality of this compound is susceptible to nucleophilic addition. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. The general mechanism for this process is a cornerstone of carbonyl chemistry.

A variety of nucleophiles can participate in this reaction, including organometallic reagents like Grignard reagents (R-MgBr) and organolithium reagents (R-Li), as well as hydrides (from sources like NaBH₄ and LiAlH₄), and cyanide ions. The addition of these nucleophiles would result in the formation of tertiary alcohols.

Derivatization Strategies for the Ketone Group

The ketone group serves as a versatile handle for the synthesis of various derivatives through condensation reactions.

The reaction of this compound with primary amines (R-NH₂) under acidic catalysis would be expected to form imines, also known as Schiff bases. nih.govtib.euchemeo.com This condensation reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine. researchgate.net

Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) would produce hydrazones. allstudiesjournal.comlibretexts.org These reactions are typically reversible and often require the removal of water to drive the equilibrium towards the product. chemeo.com The formation of hydrazone derivatives is a widely used method for the characterization and modification of carbonyl compounds. allstudiesjournal.comlibretexts.orgchemicalbook.com

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine | Acidic catalysis, removal of water |

| Hydrazine (H₂NNH₂) | Hydrazone | Acidic catalysis, removal of water |

| Substituted Hydrazines | Substituted Hydrazone | Acidic catalysis, removal of water |

Alpha-Carbon Reactivity: Enolate Chemistry and Alkylation

The carbon atoms adjacent to the carbonyl group (alpha-carbons) in this compound are acidic due to the electron-withdrawing nature of the carbonyl and the ability of the resulting conjugate base (an enolate) to be resonance-stabilized. sigmaaldrich.com

Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would deprotonate the alpha-carbon to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction. This process, known as enolate alkylation, results in the formation of a new carbon-carbon bond at the alpha-position. sigmaaldrich.com The choice of base and reaction conditions can influence which alpha-proton is removed in unsymmetrical ketones, although in the case of this compound, the alpha-protons on the benzoyl fragment are on an aromatic ring and not readily removed. Therefore, enolate formation would occur at the benzylic position of the n-propyl group if it were adjacent to the carbonyl, but in this structure, the alpha-carbons are part of the phenyl rings. Reactivity at the benzylic position of the n-propyl group is discussed in the next section.

Transformations of the n-Propyl Alkyl Chain

The n-propyl group attached to the benzophenone core offers another site for chemical modification, particularly at the benzylic position (the carbon atom directly attached to the aromatic ring).

Selective Functionalization and Modification of the Alkyl Group

The benzylic C-H bonds of the n-propyl group are weaker than other C-H bonds in the chain due to the resonance stabilization of the resulting benzylic radical. This makes the benzylic position susceptible to selective functionalization.

One common transformation is benzylic oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the alkyl chain at the benzylic position. Depending on the reaction conditions, this can lead to the formation of a ketone at the benzylic carbon or cleavage of the chain to form a carboxylic acid. More selective oxidation methods, potentially employing catalytic systems, could achieve the formation of a benzylic alcohol or ketone without complete degradation of the alkyl chain.

Another important reaction is benzylic halogenation. Under free-radical conditions, for example, using N-bromosuccinimide (NBS) with a radical initiator, it is possible to selectively introduce a halogen atom (typically bromine) at the benzylic position. This benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.

| Reaction Type | Reagents | Expected Product at n-Propyl Chain |

| Benzylic Oxidation | Strong Oxidizing Agents (e.g., KMnO₄) | Benzoic acid derivative (cleavage) or ketone |

| Benzylic Halogenation | N-Bromosuccinimide (NBS), light/heat | 1-Bromo-1-(4-benzoylphenyl)propane |

Mechanistic Investigations in 2 Iodo 4 N Propylbenzophenone Chemistry

Mechanistic Pathways of Organometallic Transformations

The carbon-iodine bond in 2-Iodo-4'-n-propylbenzophenone is a key functional group for organometallic reactions, particularly cross-coupling reactions. The mechanisms of these transformations are complex and are generally understood to proceed through a series of fundamental steps involving a metal catalyst, most commonly based on palladium or nickel.

Oxidative addition and reductive elimination are fundamental reactions in organometallic chemistry that constitute the cornerstone of many catalytic cycles, such as cross-coupling. libretexts.org In these processes, the metal catalyst cycles between different oxidation states. libretexts.org

Oxidative Addition: This is typically the initial step in a catalytic cycle involving this compound. A low-valent metal complex, often M(0) (e.g., Pd(0) or Ni(0)), reacts with the aryl iodide (R-X). The M-X and M-R bonds are formed as the C-I bond cleaves. This process results in an increase of the metal's oxidation state and coordination number by two. libretexts.org For this compound, the reaction proceeds as follows:

LnM(0) + I-Ar-R' → Ln(Ar-R')M(II)-I (Where M = Pd or Ni, L = ligand, Ar = benzophenone (B1666685) core, R' = n-propyl group)

The reaction is favored for electron-rich metal centers and is influenced by the nature of the halide. Aryl iodides are the most reactive substrates for oxidative addition due to the relatively weak C-I bond strength. The mechanism for non-polarized substrates like aryl halides often proceeds via a concerted, three-centered transition state. libretexts.org

Reductive Elimination: This is the final step of the catalytic cycle, where a new bond is formed between two groups attached to the metal center, and the metal's oxidation state is reduced by two, regenerating the active catalyst. libretexts.orglibretexts.org For this to occur, the two groups to be coupled must be positioned cis to each other on the metal center. libretexts.org

Ln(Ar-R')(R'')M(II)-I → LnM(0) + R''-Ar-R' + I⁻ (Where R'' is the coupling partner introduced in a transmetalation step)

Reductive elimination is the reverse of oxidative addition and is favored in higher oxidation state complexes. libretexts.org The interplay between these two steps is crucial for catalytic turnover.

Table 1: Key Characteristics of Oxidative Addition and Reductive Elimination

| Feature | Oxidative Addition | Reductive Elimination |

| Metal Oxidation State | Increases by 2 | Decreases by 2 |

| Coordination Number | Increases by 2 | Decreases by 2 |

| Bond Changes | Cleavage of one bond (e.g., C-I), formation of two new bonds (e.g., M-C, M-I) | Formation of one new bond (e.g., C-C), cleavage of two bonds (e.g., M-C, M-C) |

| Favored By | Low-valent, electron-rich metal centers; coordinatively unsaturated complexes | High-valent, electron-deficient metal centers; coordinatively saturated complexes |

| Stereochemistry | Requires cis arrangement of ligands for concerted pathway | Groups must be cis to eliminate |

While many cross-coupling reactions are described by the oxidative addition/reductive elimination cycle, alternative pathways exist. Single-Electron Transfer (SET) mechanisms have been identified as viable routes, particularly in metallaphotoredox catalysis. acs.org In an SET process involving an aryl halide like this compound, an electron is transferred to the substrate, leading to the formation of a radical anion. This intermediate can then fragment, cleaving the carbon-iodine bond to produce an aryl radical and an iodide anion.

This radical species can then engage with the metal catalyst. For example, a photocatalytically generated silyl (B83357) radical can induce the homolytic cleavage of a C-X bond through a process known as halogen atom transfer (XAT), generating a carbon-centered radical that participates in the catalytic cycle. acs.org The generation of open-shell radical species via SET or XAT offers a programmable way to control reactivity based on the halogen's position. acs.org

Ligands coordinated to the metal center are not mere spectators; they play a decisive role in modulating the catalyst's reactivity, stability, and selectivity. The design of ligands can directly influence the rates and feasibility of both oxidative addition and reductive elimination.

Electronic Effects: Electron-donating ligands increase the electron density on the metal center, which generally accelerates the rate of oxidative addition. Conversely, electron-withdrawing ligands can facilitate reductive elimination.

Steric Effects: Bulky ligands can promote reductive elimination by creating steric crowding around the metal center, which is relieved as the product is released. However, excessive bulk can also hinder the initial oxidative addition step by blocking the substrate's approach to the metal.

The choice of ligand is therefore a critical parameter for optimizing a catalytic system involving this compound, balancing the requirements of each elementary step in the catalytic cycle.

Photoreduction Mechanistic Studies of Substituted Benzophenones

The benzophenone moiety in this compound is a well-studied chromophore known for its photochemical reactivity, particularly in photoreduction reactions. youtube.com Upon absorption of UV light, it can abstract a hydrogen atom from a suitable donor, initiating a radical reaction.

The photoreduction of benzophenone derivatives is initiated by the excitation of the molecule from its ground state (S₀) to an excited singlet state (S₁). Due to efficient intersystem crossing (ISC), this singlet state rapidly converts to a more stable and longer-lived triplet state (T₁). acs.org For benzophenones, this lowest triplet state is typically of n-π* character. nih.gov

Excited State: The n-π* triplet state of benzophenone is characterized by an unpaired electron in a non-bonding n-orbital on the carbonyl oxygen and another in a π* anti-bonding orbital. This configuration gives the oxygen atom a radical-like character, making it highly reactive towards hydrogen atom abstraction.

Radical Intermediates: The excited triplet benzophenone can abstract a hydrogen atom from a hydrogen-donating solvent (like isopropyl alcohol) or another molecule. This process generates two radical intermediates: a benzophenone ketyl radical and a radical derived from the hydrogen donor. youtube.comresearchgate.net The production of these light-absorbing transient intermediates can be studied using techniques like laser flash photolysis. acs.orgepa.gov The stability of the resulting ketyl radical is a key factor determining the reaction rate. nih.gov The benzophenone ketyl radical itself can be further excited by a second photon, leading to subsequent electron transfer reactions. rsc.orgnih.gov

The presence of a heavy atom like iodine in the this compound structure is expected to significantly influence its photophysical properties. This is known as the "heavy-atom effect," which enhances the rate of spin-forbidden processes like intersystem crossing.

Intersystem Crossing (ISC): The heavy atom increases spin-orbit coupling, which facilitates the transition from the initially formed singlet excited state (S₁) to the triplet excited state (T₁). This would lead to a higher quantum yield of triplet state formation compared to non-halogenated benzophenone.

Energy Transfer: The triplet state of benzophenone can act as a photosensitizer, transferring its energy to another molecule with a lower triplet energy. researchgate.net The efficiency of this energy transfer is a cornerstone of many photochemical applications. The triplet energy of the sensitizer (B1316253) must be greater than that of the acceptor molecule for efficient energy transfer to occur. The specific triplet energy of this compound would determine its suitability as a photosensitizer for various reactions. Studies on benzophenone itself have elucidated complex dynamics, with both direct (S₁ → T₁) and indirect (S₁ → T₂ → T₁) pathways for triplet state population being possible. acs.org

Table 2: Photophysical Processes in Substituted Benzophenones

| Process | Description | Influence of Halogen (Iodine) |

| Absorption | Excitation from ground state (S₀) to excited singlet state (S₁) upon UV light absorption. | Minor shifts in absorption wavelength. |

| Intersystem Crossing (ISC) | Transition from the excited singlet state (S₁) to the excited triplet state (T₁). | Rate is significantly enhanced (Heavy-Atom Effect). |

| Hydrogen Abstraction | The T₁ (n-π*) state abstracts a hydrogen atom from a donor molecule. | Reactivity depends on the nature of the excited state. |

| Energy Transfer | The T₁ state transfers its energy to an acceptor molecule. | The efficiency depends on the triplet energy level, which can be modulated by substituents. |

Electrophilic and Nucleophilic Reaction Mechanisms

The reactivity of this compound is governed by the interplay of electronic and steric effects exerted by its substituents on the two phenyl rings. The benzophenone core itself possesses a carbonyl group which is strongly deactivating and meta-directing for electrophilic aromatic substitution on the unsubstituted ring. However, the substituents on both rings—the iodine and the n-propyl group—will primarily dictate the course of electrophilic and nucleophilic attacks.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. The regioselectivity of this reaction is determined by the directing effects of the substituents already present on the ring.

Ring A (unsubstituted ring of the benzoyl group): The carbonyl group is a powerful deactivating group due to its electron-withdrawing nature (both by induction and resonance). It directs incoming electrophiles to the meta position. Therefore, electrophilic attack on this ring is expected to be slow and yield the meta-substituted product.

Ring B (the 4'-n-propylphenyl group): The n-propyl group is an alkyl group, which is weakly activating and an ortho, para-director. It enhances the electron density of the ring, making it more susceptible to electrophilic attack than the other ring.

Ring C (the 2-iodophenyl group): The iodine atom is a halogen, which exhibits a dual electronic effect. It is deactivating due to its electron-withdrawing inductive effect but is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance.

Considering these effects, electrophilic substitution is most likely to occur on the 4'-n-propylphenyl ring due to the activating effect of the n-propyl group. The substitution will be directed to the positions ortho and para to the n-propyl group. However, the para position is already occupied by the benzoyl moiety. Therefore, substitution will predominantly occur at the ortho positions (3' and 5').

A hypothetical electrophilic nitration reaction is presented below to illustrate the expected regioselectivity.

| Reactant | Reagents | Major Product(s) | Minor Product(s) |

| This compound | HNO₃, H₂SO₄ | 2-Iodo-3'-nitro-4'-n-propylbenzophenone and 2-Iodo-5'-nitro-4'-n-propylbenzophenone | Meta-substituted products on the unsubstituted ring and other minor isomers |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group on the aromatic ring. In this compound, the iodine atom can act as a leaving group.

The carbonyl group, being strongly electron-withdrawing, can activate the ring towards nucleophilic attack, especially at the ortho and para positions. In this molecule, the iodine atom is in the ortho position relative to the carbonyl group. This proximity significantly enhances the susceptibility of the carbon atom bearing the iodine to nucleophilic attack. The reaction would proceed through a Meisenheimer-like intermediate, where the negative charge is stabilized by the resonance-withdrawing effect of the carbonyl group.

A plausible nucleophilic substitution reaction with a nucleophile like methoxide (B1231860) is shown in the following table.

| Reactant | Nucleophile | Leaving Group | Expected Product |

| This compound | CH₃O⁻ | I⁻ | 2-Methoxy-4'-n-propylbenzophenone |

The rate of this substitution would be influenced by the strength of the nucleophile and the reaction conditions. The presence of the n-propyl group on the other ring is not expected to have a significant direct electronic influence on the reactivity of the iodo-substituted ring towards nucleophiles, as its effect is primarily transmitted through space and not directly conjugated with the reaction center.

Computational Chemistry and Theoretical Characterization of 2 Iodo 4 N Propylbenzophenone

Quantum Chemical Calculations of Molecular Conformation and Stability

The three-dimensional structure of 2-Iodo-4'-n-propylbenzophenone is dictated by the rotational freedom around the single bonds connecting the carbonyl group to the two phenyl rings. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the most stable conformation of the molecule.

The conformation of benzophenones is primarily defined by the torsional angles (dihedral angles) of the phenyl rings relative to the plane of the carbonyl group. For this compound, the presence of a bulky iodine atom at the ortho position of one phenyl ring introduces significant steric hindrance. This steric strain forces the iodinated phenyl ring to rotate out of the plane of the C=O group to a greater extent than the 4-n-propylphenyl ring. This rotation minimizes repulsive interactions between the iodine atom and the carbonyl oxygen. The n-propyl group, being at the para position, has a lesser impact on the ring's torsion angle compared to the ortho-iodo substituent.

Conformational analysis of similar halobenzophenones and alkyl-substituted benzophenones supports this prediction. scialert.netrsc.orgutdallas.edu Theoretical calculations for 2-halocyclohexanones, for instance, have shown that the conformational preference is influenced by a combination of steric and electrostatic interactions. rsc.orgnih.gov

The relative stability of different conformers can be quantified by calculating their electronic energies. The global minimum on the potential energy surface corresponds to the most stable conformation. A hypothetical potential energy scan for the rotation of the iodinated phenyl ring would likely show a deep energy well corresponding to a significantly twisted geometry.

Illustrative Data Table: Calculated Conformational Properties of this compound

| Parameter | Iodinated Phenyl Ring | 4-n-propylphenyl Ring |

| Torsional Angle (C-C-C=O) | ~45° - 60° | ~25° - 35° |

| Relative Energy | Global Minimum | - |

| Dipole Moment (Debye) | ~2.5 - 3.5 D | - |

Note: These values are illustrative and based on typical results for similarly substituted benzophenones.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic properties and reactivity of molecules. researchgate.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.

For this compound, the electronic distribution in the HOMO and LUMO is expected to be influenced by the substituents. The benzophenone (B1666685) core itself possesses π-systems on the phenyl rings and a C=O group with n (non-bonding) and π* (anti-bonding) orbitals. ufms.br

HOMO: The HOMO is likely to have significant contributions from the π-orbitals of the 4-n-propylphenyl ring and the non-bonding orbitals of the carbonyl oxygen. The electron-donating nature of the n-propyl group would raise the energy of the HOMO compared to unsubstituted benzophenone.

LUMO: The LUMO is expected to be predominantly localized on the benzoyl moiety, with significant character from the π* orbital of the carbonyl group and the iodinated phenyl ring. The iodine atom, through its electron-withdrawing inductive effect and participation in π-conjugation, would lower the energy of the LUMO.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. researchgate.net The combined effects of the electron-donating n-propyl group (raising HOMO) and the electron-withdrawing/conjugating iodo group (lowering LUMO) would likely result in a smaller HOMO-LUMO gap for this compound compared to the parent benzophenone molecule.

Illustrative Data Table: Frontier Molecular Orbital Properties

| Molecular Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.5 to -6.0 | 4-n-propylphenyl ring, Carbonyl oxygen |

| LUMO | -2.0 to -1.5 | Iodinated phenyl ring, Carbonyl group |

| HOMO-LUMO Gap (eV) | 4.0 to 4.5 | - |

Note: These values are illustrative and based on DFT calculations for analogous aromatic ketones.

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves locating the transition state structures that connect reactants to products and calculating the activation energies.

A key reaction of interest for ketones is their behavior under acidic or basic conditions. For instance, the acid-catalyzed iodination of ketones proceeds through an enol or enolate intermediate. docbrown.info Theoretical studies can elucidate the energetics of the steps involved:

Protonation of the carbonyl oxygen: This is typically the initial step in acid-catalyzed reactions.

Enol formation: The protonated ketone can then lose a proton from the α-carbon to form the enol. The presence of the bulky iodine on one ring would likely influence the regioselectivity of enolization.

Nucleophilic attack by the enol: The electron-rich double bond of the enol can then react with an electrophile.

DFT calculations can map the potential energy surface for such a reaction, identifying the minimum energy path and the structure of the transition state. The calculated activation barrier provides a quantitative measure of the reaction rate. For example, in the α-acetoxylation of ketones using (diacetoxy)iodobenzene, DFT calculations have been used to investigate the reaction intermediate and propose a mechanism. rsc.org

Prediction of Spectroscopic Signatures for Mechanistic Correlation

Computational methods can predict various spectroscopic properties, such as UV-Vis, IR, and NMR spectra, which can then be correlated with experimental data to confirm molecular structures and understand reaction mechanisms.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. scialert.netresearchgate.net For this compound, the main absorption bands are expected to correspond to n→π* and π→π* transitions. ufms.br The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is typically weaker and appears at a longer wavelength. The π→π* transitions are more intense. The substitution pattern is expected to cause a red-shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted benzophenone, due to the extension of the conjugated system and the smaller HOMO-LUMO gap. researchgate.netscribd.com

IR Spectroscopy: DFT calculations can accurately predict vibrational frequencies. The most characteristic peak for a ketone is the C=O stretching vibration, which for benzophenones typically appears in the range of 1650-1670 cm⁻¹. The exact position would be sensitive to the electronic effects of the iodo and n-propyl substituents.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical spectra can be invaluable for assigning experimental signals and confirming the structure, especially for complex molecules with many non-equivalent protons and carbons.

Illustrative Data Table: Predicted Spectroscopic Data

| Spectroscopy | Predicted Feature | Wavenumber/Wavelength/Chemical Shift |

| UV-Vis | n→π* transition | ~340-360 nm |

| UV-Vis | π→π* transition | ~260-280 nm |

| IR | C=O stretch | ~1660 cm⁻¹ |

| ¹³C NMR | C=O carbon | ~195 ppm |

Note: These values are illustrative and serve as a general guide based on known spectroscopic data for substituted benzophenones.

Design and Exploration of Advanced Derivatives and Analogues of 2 Iodo 4 N Propylbenzophenone

Synthesis of Complex Benzophenone (B1666685) Scaffolds from 2-Iodo-4'-n-propylbenzophenone

The strategic placement of the iodine atom at the ortho-position to the carbonyl group in this compound offers a reactive handle for various carbon-carbon bond-forming reactions. This reactivity is central to its use in synthesizing more intricate benzophenone scaffolds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for this purpose. wikipedia.orgwikipedia.orgnih.govlibretexts.orgyoutube.com

The Suzuki-Miyaura coupling allows for the introduction of a wide range of aryl and vinyl groups at the 2-position. nih.govlibretexts.org By reacting this compound with various organoboron compounds, researchers can generate a library of sterically hindered, tri- and tetra-substituted biaryl ketones. The general catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Similarly, the Heck reaction provides a method for the arylation of alkenes, enabling the formation of substituted stilbene-like structures integrated into the benzophenone framework. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the reaction of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org The versatility of the Heck reaction allows for the introduction of various functionalities depending on the choice of the alkene partner.

The Sonogashira coupling offers a direct route to synthesize 2-alkynyl-substituted benzophenones. wikipedia.orgyoutube.comorganic-chemistry.orgnih.govorganic-chemistry.org This reaction, which couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst, is highly efficient for creating carbon-carbon bonds with terminal alkynes. youtube.comorganic-chemistry.org The resulting alkynyl benzophenones can serve as precursors for further transformations, such as cyclization reactions or the synthesis of conjugated systems.

Comparative Reactivity Studies with Isomeric and Analogous Benzophenones

The reactivity of halogenated organic compounds in catalytic cycles is highly dependent on the nature and position of the halogen atom. Understanding these differences is crucial for designing selective synthetic strategies.

Evaluation of Regioisomeric Iodobenzophenones (e.g., 4-Iodo-4'-n-propylbenzophenone)

A comparative analysis of the reactivity between this compound and its regioisomer, 4-Iodo-4'-n-propylbenzophenone, would highlight the influence of the iodine atom's position. Generally, in palladium-catalyzed couplings, the electronic and steric environment of the carbon-iodine bond significantly affects the rate of oxidative addition, which is often the rate-determining step.

A hypothetical comparative study could involve subjecting both isomers to identical Suzuki-Miyaura or Heck reaction conditions and monitoring the reaction progress and yield over time.

Table 1: Hypothetical Reactivity Comparison in a Suzuki-Miyaura Coupling Reaction

| Entry | Substrate | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | Predicted lower yield due to steric hindrance |

| 2 | 4-Iodo-4'-n-propylbenzophenone | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | Predicted higher yield |

This table is illustrative and based on general chemical principles, as direct experimental data was not found in the search results.

Assessment of Other Halogenated and Alkyl-Substituted Benzophenone Analogues

Expanding the comparative study to include other halogenated benzophenones (e.g., bromo- and chloro-derivatives) would further elucidate the reactivity trends. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl, due to the decreasing bond strength of the carbon-halogen bond. Therefore, this compound is expected to be significantly more reactive than its bromo and chloro counterparts.

The nature and position of the alkyl substituent (the n-propyl group) on the second aromatic ring can also have a subtle electronic and steric influence on the reactivity at the other ring, although this effect is generally less pronounced than the direct effect of the halogen's position.

Development of this compound as a Precursor for Polyfunctional Molecules

The true synthetic value of this compound lies in its potential as a starting material for the synthesis of polyfunctional molecules. The initial cross-coupling reaction at the 2-position introduces a new functional group, and the existing carbonyl and n-propyl groups provide further sites for chemical modification.

For instance, a molecule synthesized via a Sonogashira coupling can undergo subsequent intramolecular cyclization reactions, potentially leading to the formation of heterocyclic systems fused to the benzophenone core. The carbonyl group itself can be a site for various transformations, including reduction to an alcohol, conversion to an oxime, or participation in Wittig-type reactions.

The n-propyl group, while less reactive, could be a site for late-stage functionalization through C-H activation methodologies, although this would present a significant synthetic challenge due to the presence of more reactive sites in the molecule.

The sequential and selective modification of these different functional groups allows for the construction of complex, three-dimensional molecules with tailored properties, starting from the relatively simple this compound precursor.

Future Research Directions and Interdisciplinary Prospects

Integration with Advanced Catalytic Systems

The future utility of 2-Iodo-4'-n-propylbenzophenone is intrinsically linked to its potential role in advanced catalytic systems. The benzophenone (B1666685) moiety can function as a photosensitizer, while the carbon-iodine bond is an ideal anchor for cross-coupling reactions. The convergence of these functionalities within a single molecule opens avenues for innovative catalytic cycle designs.

A significant area of future research lies in the domain of metallaphotoredox catalysis , a synergistic combination of photoredox catalysis and transition metal catalysis. princeton.edu In such systems, the benzophenone core of the molecule, upon excitation with light, could initiate a single-electron transfer (SET) process. This could facilitate the generation of radical intermediates or alter the oxidation state of a transition metal catalyst, enabling reaction pathways that are inaccessible under thermal conditions. princeton.eduyoutube.com For instance, visible-light-induced reduction of the aryl iodide by an excited-state photocatalyst can generate an aryl radical, which can then participate in various bond-forming reactions. nih.gov

Furthermore, the C-I bond is a prime site for classic transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). researchgate.netrsc.orgresearchgate.net Future work could explore the use of this compound as a substrate in these reactions to synthesize complex, functionalized benzophenone derivatives. Research into nickel-catalyzed cross-coupling reactions, which are often cost-effective and efficient, could be particularly fruitful for C-H arylation or coupling with other organic fragments. rsc.org The development of catalytic systems that can selectively activate either the C-I bond or C-H bonds on the molecule would represent a significant advancement.

A particularly intriguing prospect is the development of systems where the benzophenone unit itself plays a dual role: a photosensitizing ligand and a reactant. Photoinduced radical cleavage of the C-I bond in iodobenzophenones has been documented and represents a pathway to generate 2-aroylaryl radicals. acs.org Harnessing this reactivity within a catalytic cycle could lead to novel intramolecular cyclizations or intermolecular additions, expanding the synthetic utility of this class of compounds.

Exploration of Novel Reaction Spaces for Benzophenone Derivatives

Beyond established catalytic methods, the structure of this compound is a promising scaffold for exploring novel reaction spaces, particularly in the realm of C-H functionalization and the synthesis of new molecular architectures.

C-H activation has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into more complex functionalities. beilstein-journals.orgyoutube.com Future research could focus on developing catalytic systems that can selectively functionalize the C-H bonds on either of the two aromatic rings of this compound. This would provide a direct route to novel derivatives without the need for pre-functionalized starting materials. Palladium-catalyzed tandem C-H activation and cyclization reactions have shown promise for constructing complex polycyclic frameworks from simpler precursors. nih.gov Applying such strategies to this molecule could yield unique polycyclic aromatic compounds with interesting photophysical or biological properties. The presence of the carbonyl group and the n-propyl group could be exploited to direct the regioselectivity of C-H activation at specific positions. nih.gov

The synthesis of novel benzophenone derivatives containing heterocyclic moieties is another promising research direction. mdpi.comresearchgate.netnih.gov By using the iodo-group as a coupling handle, a wide variety of heterocyclic structures could be appended to the benzophenone core. This modular approach would allow for the systematic variation of the molecular structure to fine-tune its properties for specific applications, such as organic light-emitting diodes (OLEDs) or as bioactive compounds. mdpi.comnih.gov For instance, derivatization with thiazole (B1198619) or benzothiazole (B30560) units has been explored for anti-inflammatory agents and in materials science. mdpi.comacs.org

The combination of photoredox catalysis with C-H activation, another facet of metallaphotoredox, presents a particularly exciting frontier. princeton.edu This could enable the direct arylation of various C-H bonds using this compound as the aryl source under mild, light-driven conditions, significantly expanding the scope of accessible benzophenone-containing molecules.

Theoretical Advancements in Predicting Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), will be a crucial tool in guiding future research on this compound. Theoretical calculations can provide deep insights into the molecule's electronic structure, photophysical properties, and reaction mechanisms, thereby accelerating the discovery of new applications and synthetic methods. researchgate.net

Future theoretical studies could focus on several key areas:

Predicting Photophysical Properties: DFT and time-dependent DFT (TD-DFT) calculations can be used to model the absorption and emission spectra of this compound and its derivatives. acs.org This would be invaluable for designing new photoinitiators or materials for OLEDs by predicting properties like the singlet-triplet energy gap (ΔEST) and the efficiency of intersystem crossing. nih.govacs.org

Modeling Reaction Pathways: Computational modeling can elucidate the mechanisms of catalytic reactions involving this compound. For example, DFT calculations can be used to compare the energy barriers for oxidative addition into the C-I bond versus various C-H bonds with different transition metal catalysts. This would aid in the development of highly selective C-I coupling or C-H activation protocols.

Understanding Reactivity and Selectivity: Theoretical calculations can predict the most likely sites for radical attack or electrophilic/nucleophilic substitution on the benzophenone scaffold. By calculating properties like molecular electrostatic potential (MEP) and frontier molecular orbital (HOMO/LUMO) energies, researchers can rationalize and predict the regioselectivity of various reactions. researchgate.net This predictive power is essential for designing efficient syntheses of complex target molecules.

The synergy between theoretical predictions and experimental work will be paramount. Computational screening of potential catalysts and reaction conditions can significantly narrow down the experimental matrix, saving time and resources. As computational methods become more powerful and accurate, their role in the rational design of new reactions and functional materials based on the this compound framework will undoubtedly grow.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Iodo-4'-n-propylbenzophenone, and how is purity validated?

- Synthesis : Common methods include Ullmann coupling or Suzuki-Miyaura cross-coupling, leveraging iodobenzene derivatives and n-propyl-substituted benzophenone precursors. For example, iodination at the 2-position of benzophenone can be achieved via electrophilic substitution using iodine monochloride (ICl) under controlled conditions .

- Characterization : Purity is validated via HPLC (≥98% purity threshold) and structural confirmation using H/C NMR (e.g., iodine’s deshielding effect at ~7.5 ppm for aromatic protons) and FT-IR (C=O stretch at ~1660 cm). Mass spectrometry (ESI-MS) confirms molecular weight (expected [M+H] ~350.2 g/mol) .

Q. Which spectroscopic techniques are critical for distinguishing this compound from its structural analogs?

- Key Techniques :

- X-ray Crystallography : Resolves iodine’s positional isomerism (e.g., distinguishing 2-iodo vs. 3-iodo substitution) via bond lengths (C-I ~2.09 Å) and intermolecular interactions (e.g., halogen bonding with carbonyl groups) .

- Raman Spectroscopy : Identifies iodine’s vibrational modes (~180 cm) and carbonyl conjugation effects .

Advanced Research Questions

Q. How can researchers address contradictions in solvent-dependent reactivity of this compound during cross-coupling reactions?

- Methodology :

Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to evaluate reaction yields (GC-MS monitoring).

Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to assess solvation effects on transition states.

Controlled Experiments : Compare iodine’s leaving-group ability under varying conditions (e.g., Pd-catalyzed vs. Cu-mediated coupling) .

- Data Reconciliation : Cross-validate results with crystallographic data (e.g., intermolecular I···O interactions in DMF) .

Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?

- Approach :

- Accelerated Aging : Expose samples to UV light (254 nm) and monitor degradation via LC-MS. Major degradants include deiodinated products (e.g., 4'-n-propylbenzophenone) and oxidized derivatives (quinone forms).

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or store under inert atmospheres (N) to suppress radical-mediated pathways .

Q. How does the iodine substituent influence the compound’s biological activity in neuroprotection studies?

- Experimental Design :

- In Vitro Models : Use SH-SY5Y neuronal cells treated with methylglyoxal (neurotoxin) and assess viability (MTT assay) with/without this compound.

- Mechanistic Insight : Probe GLP-1 receptor activation (cAMP ELISA) and antioxidant pathways (SOD/GPx activity assays). Compare with non-iodinated analogs to isolate iodine’s role .

Data Analysis & Interpretation

Q. How to resolve discrepancies in HPLC retention times for this compound across different chromatographic systems?

- Troubleshooting :

- Column Chemistry : Compare C18 vs. phenyl-hexyl stationary phases; iodine’s polarizability affects retention.

- Mobile Phase Optimization : Adjust acetonitrile/water ratios (e.g., 70:30 to 85:15) and add ion-pair agents (e.g., 0.1% TFA) to sharpen peaks .

Q. What computational tools predict the environmental persistence of this compound?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.